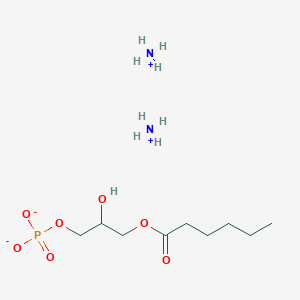
1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics. It is widely used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of perfluorononyl alcohol with pentafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
C9F19OH+C3F5COCl→C9F19OCOC3F5+HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form perfluorononyl alcohol and pentafluoropropyl alcohol.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Hydrolysis Conditions: Acidic or basic aqueous solutions
Reduction Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4)
Major Products Formed:
Substitution: Formation of perfluorononyl carbamates or carbonates
Hydrolysis: Formation of perfluorononyl alcohol and pentafluoropropyl alcohol
Reduction: Formation of perfluorononyl alcohol
Scientific Research Applications
1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.
Industry: Used in the production of fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate involves its interaction with nucleophiles, leading to substitution reactions. The presence of multiple fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- Perfluorononyl methacrylate
- Perfluorononyl acrylate
- Perfluorononyl propionate
Comparison: 1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to its carbonate group, which imparts distinct reactivity compared to similar compounds with methacrylate, acrylate, or propionate groups. The presence of the carbonate group allows for different substitution and hydrolysis reactions, making it versatile for various applications.
Properties
Molecular Formula |
C13H5F21O3 |
|---|---|
Molecular Weight |
608.14 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C13H5F21O3/c14-3(15)7(20,21)9(24,25)11(28,29)12(30,31)10(26,27)8(22,23)5(16,17)1-36-4(35)37-2-6(18,19)13(32,33)34/h3H,1-2H2 |
InChI Key |
IKNOQJKYMLBKRU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


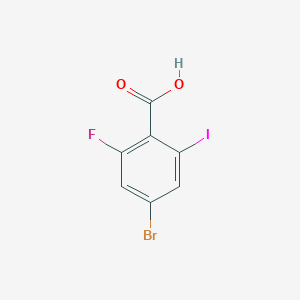
![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)
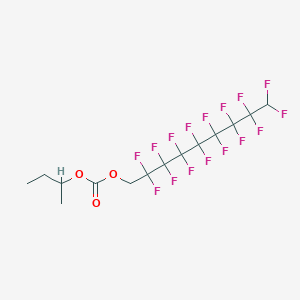
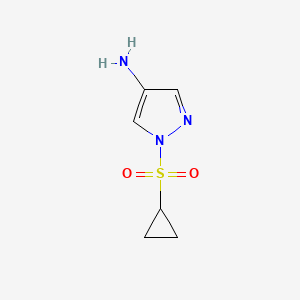
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)

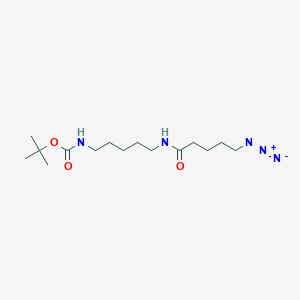

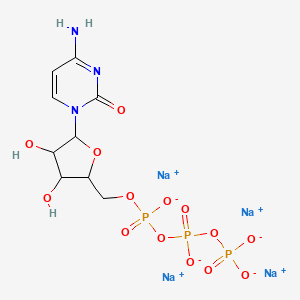

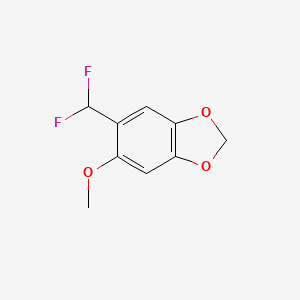
![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)

